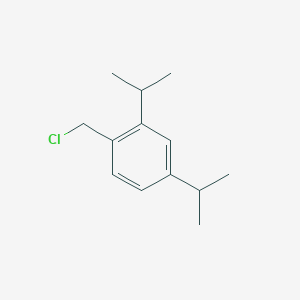

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is an organic compound with the molecular formula C13H19Cl It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two isopropyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene typically involves the chloromethylation of 2,4-bis(propan-2-yl)benzene. This can be achieved through the reaction of 2,4-bis(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thioethers.

Oxidation Products: Ketones or alcohols derived from the oxidation of isopropyl groups.

Reduction Products: Dechlorinated compounds or reduced benzene derivatives.

Applications De Recherche Scientifique

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene depends on its chemical reactivity and interactions with other molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The isopropyl groups may influence the compound’s hydrophobicity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

1-(Chloromethyl)-2-(propan-2-yl)benzene: Similar structure but with only one isopropyl group.

1-(Chloromethyl)-4-(propan-2-yl)benzene: Another isomer with different substitution pattern.

2-(Chloromethyl)-1,3-bis(propan-2-yl)benzene: A positional isomer with different placement of substituents.

Uniqueness: 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is unique due to the presence of two isopropyl groups, which can significantly influence its chemical and physical properties

Activité Biologique

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene, also known as a chloromethylated derivative of xylene, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with cytochrome P450 enzymes, antimicrobial properties, and implications in drug metabolism.

The compound features a chloromethyl group and two isopropyl substituents on a benzene ring. The presence of the chloromethyl group allows for nucleophilic attack, leading to covalent bonding with various biological molecules. Its lipophilicity (Log P values ranging from 2.61 to 4.88) suggests favorable membrane permeability, enhancing bioavailability in biological systems .

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. The compound's ability to modulate enzyme activity indicates potential implications in both therapeutic and toxicological contexts .

Antimicrobial Properties

Research into the antimicrobial properties of this compound suggests that it may possess biocidal activity due to its structural characteristics. The chloromethyl group and aromatic ring contribute to its potential effectiveness against various microorganisms. However, comprehensive studies are still needed to elucidate its efficacy and mechanisms of action .

The biological effects of this compound are primarily attributed to its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, which may disrupt normal cellular functions. Additionally, the hydrophobic nature of the isopropyl groups influences the compound's binding affinity to various molecular targets .

Inhibition Studies

A study examining the inhibitory effects on cytochrome P450 enzymes demonstrated that this compound significantly reduced the metabolic activity of CYP1A2 in vitro. This inhibition could alter the pharmacokinetics of drugs metabolized by this enzyme, highlighting the need for caution when co-administering medications that rely on CYP1A2 for clearance .

Antimicrobial Activity

In preliminary antimicrobial assays, this compound exhibited moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further investigations are required to determine its spectrum of activity and potential clinical applications .

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2 and CYP2D6; affects drug metabolism |

| Antimicrobial Properties | Moderate activity against Staphylococcus aureus and Escherichia coli |

| Mechanism of Action | Forms covalent bonds with nucleophiles; alters enzyme activity |

| Lipophilicity (Log P) | Ranges from 2.61 to 4.88; indicates good membrane permeability |

Future Research Directions

Further studies are necessary to fully understand the biological activities of this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Investigating the specific pathways through which this compound interacts with biological systems.

- Expanded Antimicrobial Testing : Evaluating its efficacy against a broader range of pathogens.

- In Vivo Studies : Assessing pharmacokinetics and potential toxicity in live models.

Propriétés

IUPAC Name |

1-(chloromethyl)-2,4-di(propan-2-yl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGGIWBIKGBBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)CCl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615671 |

Source

|

| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122776-87-8 |

Source

|

| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.